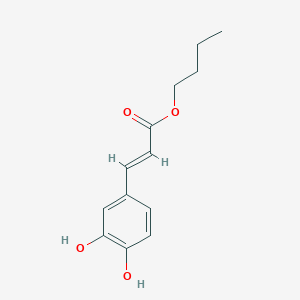
Butyl 3-(3,4-dihydroxyphenyl)acrylate
Übersicht
Beschreibung
Butyl 3-(3,4-dihydroxyphenyl)acrylate is an organic compound with the molecular formula C13H16O4. It is a derivative of caffeic acid, where the carboxylic acid group is esterified with butanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(3,4-dihydroxyphenyl)acrylate typically involves the esterification of caffeic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions. The reaction can be represented as follows:
Caffeic Acid+ButanolH2SO4Butyl 3-(3,4-dihydroxyphenyl)acrylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced at the carbon-carbon double bond in the acrylate moiety. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Formation of quinones.
Reduction: Saturated butyl 3-(3,4-dihydroxyphenyl)propanoate.
Substitution: Nitro derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of coatings, adhesives, and other materials requiring specific mechanical and thermal properties
Wirkmechanismus
The biological activity of Butyl 3-(3,4-dihydroxyphenyl)acrylate is primarily attributed to its ability to interact with various molecular targets. The dihydroxyphenyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways related to oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Butyl 3-(3,4-dihydroxyphenyl)acrylate can be compared with other esters of caffeic acid, such as:
- Methyl 3-(3,4-dihydroxyphenyl)acrylate
- Ethyl 3-(3,4-dihydroxyphenyl)acrylate
- Propyl 3-(3,4-dihydroxyphenyl)acrylate
Uniqueness: The butyl ester exhibits unique properties in terms of solubility and reactivity compared to its methyl, ethyl, and propyl counterparts. The longer alkyl chain in the butyl ester provides enhanced hydrophobicity, which can be advantageous in certain applications, such as in the formulation of hydrophobic coatings and materials .
Eigenschaften
IUPAC Name |
butyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-3-8-17-13(16)7-5-10-4-6-11(14)12(15)9-10/h4-7,9,14-15H,2-3,8H2,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBCBZIFZYILRL-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433816 | |
| Record name | Butyl 3-(3,4-dihydroxyphenyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22020-28-6 | |
| Record name | Butyl 3-(3,4-dihydroxyphenyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




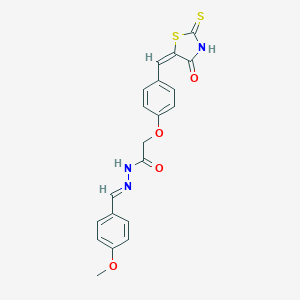
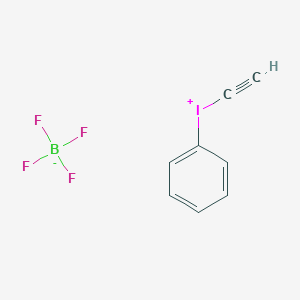
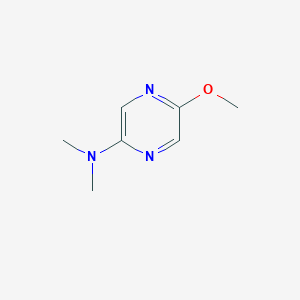
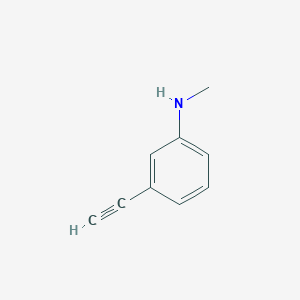
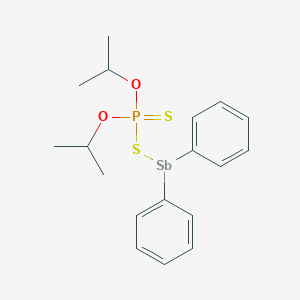
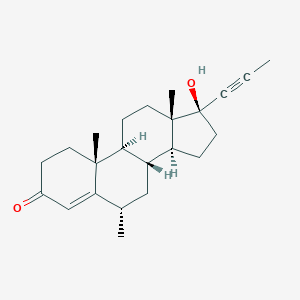
![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)
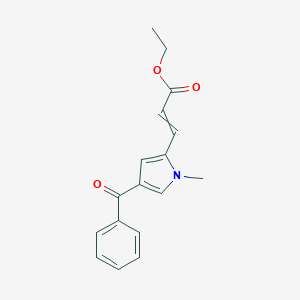
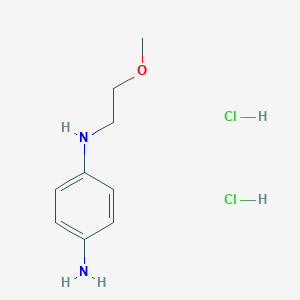
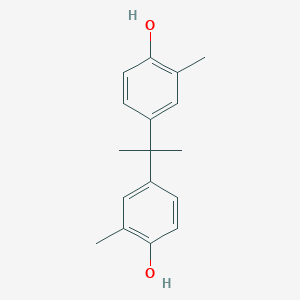
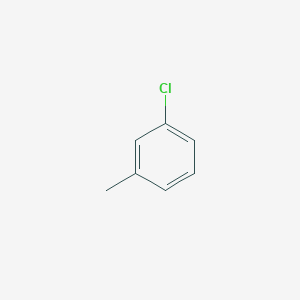
![3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B144807.png)
